Teglicar: A Deep Dive into its Mechanism of Action as a Selective L-CPT1 Inhibitor
Teglicar: A Deep Dive into its Mechanism of Action as a Selective L-CPT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Teglicar (also known as ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2][3] This technical guide elucidates the core mechanism of action of Teglicar, presenting key data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism: Inhibition of Carnitine Palmitoyl-Transferase 1 (CPT1)
Teglicar's primary pharmacological action is the competitive and reversible inhibition of L-CPT1, an enzyme crucial for the mitochondrial import of long-chain fatty acids.[1][4][5] CPT1 is the rate-limiting enzyme in the carnitine shuttle system, which facilitates the translocation of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation.[5][6][7] By blocking L-CPT1, Teglicar effectively reduces the rate of fatty acid oxidation in the liver.[4]
This inhibition leads to a metabolic shift, decreasing the liver's reliance on fatty acids for energy and consequently impacting several interconnected metabolic pathways, most notably gluconeogenesis and ketogenesis.[1][8]
Quantitative Analysis of Teglicar's Inhibitory Action
The inhibitory potency of Teglicar against L-CPT1 has been quantified in vitro. These values highlight the specific and high-affinity binding of Teglicar to its target enzyme.
| Parameter | Value | Target | Source |
| IC50 | 0.68 µM | L-CPT1 | [2][9] |
| Ki | 0.36 µM | L-CPT1 | [2][9] |
Signaling Pathways and Metabolic Consequences
The inhibition of L-CPT1 by Teglicar initiates a cascade of metabolic changes, primarily centered around glucose and lipid homeostasis.
Inhibition of Hepatic Gluconeogenesis
By reducing fatty acid oxidation, Teglicar diminishes the intra-mitochondrial pool of acetyl-CoA and the generation of ATP and NADH, all of which are critical allosteric activators and substrates for gluconeogenesis.[1] This leads to a significant reduction in endogenous glucose production by the liver.[1][8] In isolated rat hepatocytes, Teglicar demonstrated a concentration-dependent reduction in glucose production by up to 50%.[1][6] In vivo studies in rats showed a 62% reduction in endogenous glucose production.[1][6][8]
Diagram 1: Teglicar's inhibition of L-CPT1 and its effect on gluconeogenesis.
Reduction of Ketogenesis
The reduced influx of fatty acids into the mitochondria also leads to a decrease in the substrate available for ketogenesis, the process by which the liver produces ketone bodies.[1] In isolated hepatocytes, Teglicar reduced ketone body production by up to 72%.[1][6]
Effects on Lipid Metabolism
Chronic administration of Teglicar has been observed to increase hepatic triglyceride content (HTGC).[1][8] This is a direct consequence of the reduced fatty acid oxidation, leading to the re-esterification of fatty acids into triglycerides within the liver. Despite the increase in HTGC, studies have not reported associated alterations in plasma alanine aminotransferase, suggesting a lack of immediate hepatotoxicity.[1][8]
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of Teglicar.
In Vitro Hepatocyte Studies
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Objective: To determine the direct effect of Teglicar on hepatic glucose and ketone body production.
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Methodology:
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Hepatocytes are isolated from fasted rats via collagenase perfusion.[10]
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Isolated hepatocytes are incubated in a Krebs-Ringer bicarbonate buffer supplemented with lactate and pyruvate as gluconeogenic precursors, and oleate to stimulate fatty acid oxidation.[10]
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Varying concentrations of Teglicar are added to the incubation medium.
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The concentrations of glucose and ketone bodies in the medium are measured after a defined incubation period (e.g., 120 minutes).[2]
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Data is analyzed to determine the concentration-dependent effect of Teglicar on glucose and ketone body production.
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Diagram 2: Workflow for in vitro hepatocyte experiments.
In Vivo Animal Studies
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Objective: To assess the effects of Teglicar on glucose homeostasis and insulin sensitivity in animal models of diabetes and insulin resistance.
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Methodology:
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Animal models such as db/db mice (a model of type 2 diabetes) or high-fat diet-fed mice are used.[1][6]
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Teglicar is administered chronically via oral gavage at specified doses (e.g., 50 mg/kg twice daily for 45 days).[1][6][8]
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Parameters such as postabsorptive glycemia, water consumption, and fructosamine levels are monitored throughout the treatment period.[1][6][8]
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An insulin tolerance test (ITT) may be performed to assess insulin sensitivity. This involves injecting insulin and measuring the subsequent rate of glucose clearance from the blood.[1][6]
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At the end of the study, tissues are collected for analysis of hepatic triglyceride content.[1]
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Summary of In Vivo Effects of Teglicar
The following table summarizes the key quantitative findings from in vivo studies with Teglicar in various animal models.
| Animal Model | Treatment Regimen | Key Findings | Source |
| db/db mice | 50 mg/kg twice daily for 45 days | -38% reduction in postabsorptive glycemia-31% reduction in water consumption-30% reduction in fructosamine | [1][6][8] |
| High-fat diet-fed C57BL/6J mice | 30 mg/kg twice daily for 26 days | -19% normalization of glycemia-53% normalization of insulinemia | [1][2] |
| Healthy Sprague-Dawley rats | 80 mg/kg once daily for 30 days | -60% reduction in basal insulin levels+53% increase in free fatty acidsDoubled triglycerides | [1][8] |
| Healthy Sprague-Dawley rats (acute) | Infusion of 5.3 mg/kg/h for 3 hours | -62% reduction in endogenous glucose production | [1][2] |
Selectivity of Teglicar
An important aspect of Teglicar's mechanism is its selectivity for the liver isoform of CPT1 (L-CPT1) over the muscle isoform (M-CPT1). This selectivity is crucial as the inhibition of M-CPT1 can lead to myotoxicity. Studies have shown that Teglicar does not affect peripheral glucose utilization or heart 2-deoxyglucose uptake, confirming its in vivo selectivity towards L-CPT1.[1][8]
Potential Therapeutic Applications
The mechanism of action of Teglicar positions it as a potential therapeutic agent for conditions characterized by excessive hepatic glucose production and dysregulated fatty acid metabolism. Initially investigated for type 2 diabetes[1], its role in other metabolic diseases and even in oncology is being explored, given the reliance of some cancer cells on fatty acid oxidation.[4][11] Further research into its long-term effects on hepatic lipid accumulation and overall metabolic health is warranted.
References
- 1. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by teglicar reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Impr… [ouci.dntb.gov.ua]
- 6. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The Carnitine Palmitoyltransferase 1A Inhibitor Teglicar Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
